5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde
Description
5-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde (CAS name: 5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde) is a heterocyclic compound featuring a fused thiadiazole-furan scaffold. Its structure combines a 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and a thioether linkage to a furan-2-carbaldehyde moiety. This compound is synthesized via nucleophilic substitution reactions, such as the displacement of a chlorine atom in pyridine-3-sulfonamide derivatives with 5-methyl-1,3,4-thiadiazole-2-thiol under elevated temperature and pressure conditions .
Properties
IUPAC Name |
5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-5-9-10-8(13-5)14-7-3-2-6(4-11)12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRWRXITRWCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting case studies, data tables, and relevant research findings.
Chemical Structure and Properties
The compound 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde features a furan ring substituted with a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 226.27 g/mol . The presence of the thiadiazole ring is significant as it contributes to the compound's biological properties.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit a range of antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities often range from 25 to 62.5 μg/mL .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 25 | |
| 2 | Escherichia coli | 32.6 | |
| 3 | Candida albicans | 24–26 | |
| 4 | Aspergillus niger | 32–42 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that modifications on the thiadiazole ring can significantly enhance anticancer activity .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized multiple compounds and tested them against standard bacterial and fungal strains. The results demonstrated that certain substitutions on the thiadiazole ring improved antibacterial activity significantly compared to controls. For example, compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria .
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of thiadiazole derivatives against human cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity in cancer cells while exhibiting lower toxicity in normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
The biological activity of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Thiadiazoles may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : Some derivatives compromise microbial cell membranes, leading to cell death.
- Induction of Apoptosis in Cancer Cells : Certain modifications can trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Medicinal Applications
Antimicrobial and Antifungal Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have shown efficacy against various bacterial strains and fungi. A study highlighted that compounds incorporating the thiadiazole moiety displayed promising antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A specific study noted that compounds containing the 1,3,4-thiadiazole ring exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values of these compounds were comparable to standard chemotherapeutics like doxorubicin .
Case Study: Antitumor Activity
In a recent investigation involving various substituted thiadiazoles, one compound demonstrated an IC50 value of 8.1 µg/mL against MCF-7 cells. This indicates a strong potential for further development as an anticancer agent .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its insecticidal properties. Research indicates that certain thiadiazole derivatives exhibit high insecticidal activity against agricultural pests such as aphids and caterpillars. For example, a derivative showed an LC50 value of 33.4 μg/mL against aphids, which is significantly lower than many conventional insecticides .
Case Study: Insecticidal Efficacy
A study reported that a specific derivative of 5-methyl-1,3,4-thiadiazole demonstrated an insecticidal potency of 79% compared to a reference drug's potency of 40%. This suggests that these compounds could serve as effective alternatives to current pesticides .
Material Science Applications
Synthesis of Novel Materials
The incorporation of thiadiazole units into polymer matrices has been explored for enhancing material properties. Thiadiazole-based polymers have shown improved thermal stability and mechanical strength. Research indicates that these materials could be utilized in the development of advanced coatings and composites .
Case Study: Polymer Development
A study focused on synthesizing polymers with embedded thiadiazole groups reported enhanced UV stability and mechanical properties compared to traditional polymers. These advancements could lead to applications in protective coatings for various industrial uses .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Key Observations :
Anticonvulsant and Anticancer Potential
- Anticonvulsant Activity: Compounds with halogenated benzylthio substituents (e.g., 2,4-dichlorobenzyl in ) exhibit potent ED50 values (0.65–2.70 μmol/kg) in seizure models.
- Anticancer Properties : Pyridine-sulfonamide derivatives bearing the 5-methyl-1,3,4-thiadiazole-2-thiol group (e.g., compound 3 in ) demonstrate anticancer activity, highlighting the pharmacophoric importance of the thiadiazole core. The furaldehyde moiety may synergize with this scaffold via pro-apoptotic mechanisms, though direct evidence is pending .
Antifungal and Antimicrobial Activity
- Thiadiazole-oxadiazole hybrids (e.g., compound 5 in ) show anticandidal activity, attributed to the thioether linkage and heterocyclic fusion. The target compound’s furan-thiadiazole architecture could similarly disrupt fungal cell membranes, warranting further investigation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde, and how are reaction conditions optimized?
- The synthesis typically involves nucleophilic substitution between 5-methyl-1,3,4-thiadiazole-2-thiol and a halogenated furfural derivative (e.g., 5-chloro-2-furaldehyde). Key steps include:
- Cyclization : Formation of the thiadiazole ring via POCl3-mediated cyclization under reflux (90–100°C) .
- Thioether formation : Reaction of the thiol group with a halogenated furan in anhydrous DMF, catalyzed by triethylamine, under nitrogen atmosphere to prevent oxidation .
- Yield optimization : Adjusting solvent polarity, temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol:halide) improves selectivity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at 1700–1650 cm⁻¹, thioether C-S at 650–600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons (e.g., aldehyde proton at δ ~9.8 ppm, methyl group on thiadiazole at δ ~2.5 ppm) and carbon environments .
- Elemental analysis : Validates purity (>97%) by matching experimental and theoretical C/H/N/S percentages .
Q. How does the thioether linkage in the compound influence its chemical reactivity?
- The thioether group (-S-) is prone to:
- Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or m-CPBA, detectable via IR (S=O stretch at 1050–1000 cm⁻¹) .
- Nucleophilic substitution : Reacts with alkyl halides or electrophiles at the sulfur atom, enabling functionalization (e.g., alkylation for solubility modulation) .
Advanced Research Questions
Q. What strategies are used to resolve contradictory data in biological activity studies (e.g., antimicrobial efficacy)?
- Standardized assays : Replicate studies using identical microbial strains (e.g., E. coli ATCC 25922) and concentration ranges (e.g., 1–100 µg/mL) .
- Orthogonal validation : Combine colony-counting assays with fluorescence-based viability markers (e.g., resazurin) to confirm activity .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., dihydrofolate reductase) using the compound’s 3D structure (generated via DFT optimization) .
- Molecular dynamics (MD) : AMBER or GROMACS assess binding stability over time (e.g., 100-ns simulations) .
- Validation : Correlate docking scores (binding energy < -7 kcal/mol) with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. What experimental approaches are used to study structure-activity relationships (SAR) for antimicrobial applications?
- Derivatization : Synthesize analogs with substitutions on:
- Thiadiazole ring : Replace methyl with ethyl/isopropyl to assess steric effects .
- Furan ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox activity .
- Bioactivity profiling : Test analogs against Gram-positive/-negative bacteria and fungi to identify pharmacophore requirements .
Q. How are degradation pathways and stability profiles analyzed under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- LC-MS analysis : Monitor degradation products (e.g., oxidized sulfone derivatives or hydrolyzed aldehyde) using a C18 column and ESI+ ionization .
- Kinetic modeling : Calculate shelf-life (t₉₀) via Arrhenius equation using degradation rate constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
